



Application Notes and Protocols for DNA Sequencing Gel Preparation using ML085

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of DNA fragments during sequencing is critically dependent on the quality of the polyacrylamide gel matrix. **ML085**, a 40% Acrylamide/Bisacrylamide solution (19:1 ratio) from HiMedia Laboratories, is a high-purity, ready-to-use solution designed to create reproducible and high-resolution polyacrylamide gels for DNA sequencing applications.[1][2][3][4] This application note provides detailed protocols for the preparation of denaturing polyacrylamide gels for manual and automated DNA sequencing, ensuring optimal separation of single-stranded DNA fragments.

Polyacrylamide gel electrophoresis (PAGE) under denaturing conditions separates DNA molecules based on their size with single-base resolution. The 19:1 ratio of acrylamide to bisacrylamide in **ML085** is optimized for generating gels that are mechanically stable yet offer excellent resolving power for the small DNA fragments generated in Sanger sequencing reactions.

Quantitative Data Presentation

The performance of a sequencing gel is determined by several factors, including the acrylamide concentration, the buffer system, and the electrophoresis conditions. The following tables summarize the recommended acrylamide concentrations for resolving different DNA fragment sizes and typical electrophoresis parameters.



Table 1: Recommended Acrylamide Concentrations for DNA Sequencing Gels

Acrylamide Concentration (%)	Recommended Fragment Size Range (bases)
4	100 - 500
5	50 - 400
6	25 - 300
8	10 - 200

Table 2: Typical Electrophoresis Conditions for DNA Sequencing

Parameter	Value
Buffer System	1X TBE (Tris-Borate-EDTA)
Voltage	1500 - 2000 V
Power	40 - 50 W
Gel Temperature	50 - 55 °C
Pre-run Time	30 - 60 minutes
Run Time	2 - 8 hours (depending on desired read length)

Experimental Protocols

Protocol 1: Preparation of a 6% Denaturing Polyacrylamide Sequencing Gel

This protocol describes the preparation of a standard 6% denaturing polyacrylamide gel for manual DNA sequencing.

Materials:

• ML085 (40% Acrylamide/Bisacrylamide, 19:1)



- Urea
- 10X TBE Buffer
- Ammonium persulfate (APS), 10% solution (freshly prepared)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- Deionized water
- Sequencing gel apparatus (glass plates, spacers, combs)
- Syringes and needles
- · Gel sealing tape

Procedure:

- Assemble the Gel Cassette: Thoroughly clean and dry the glass plates and spacers.
 Assemble the gel cassette according to the manufacturer's instructions, ensuring there are no leaks. Seal the bottom of the cassette with gel sealing tape.
- · Prepare the Gel Solution:
 - In a beaker, dissolve 21 g of urea in 10 mL of deionized water and 5 mL of 10X TBE buffer.
 This may require gentle heating and stirring.
 - Once the urea is completely dissolved, add 7.5 mL of ML085 (40% Acrylamide/Bisacrylamide solution).
 - Add deionized water to a final volume of 50 mL.
 - Mix the solution gently but thoroughly.
- Initiate Polymerization:
 - $\circ\,$ Just before pouring the gel, add 250 μL of fresh 10% APS solution to the gel mixture and swirl gently to mix.



 Add 25 μL of TEMED and mix gently. TEMED will catalyze the polymerization, so proceed to the next step immediately.

Pour the Gel:

- Using a syringe with a needle, carefully and slowly pour the gel solution into the assembled cassette, avoiding the introduction of air bubbles.
- Fill the cassette to the top.
- Insert the comb into the top of the gel, ensuring the teeth are fully immersed in the solution.

• Allow Polymerization:

- Allow the gel to polymerize for at least 1-2 hours at room temperature. A sharp, welldefined line will appear at the top of the gel when polymerization is complete.
- Prepare for Electrophoresis:
 - Once the gel has polymerized, carefully remove the comb and the bottom sealing tape.
 - Assemble the gel cassette into the electrophoresis apparatus.
 - Fill the upper and lower buffer chambers with 1X TBE buffer.
 - Using a syringe, flush out the wells with 1X TBE buffer to remove any unpolymerized acrylamide.
 - Pre-run the gel for 30-60 minutes at the recommended voltage to heat the gel to the optimal running temperature.

Load Samples and Run:

- Denature the DNA sequencing samples by heating them in a formamide-based loading buffer.
- Load the denatured samples into the wells.



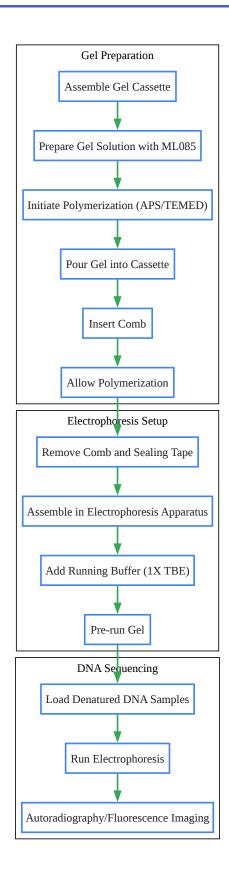


• Run the gel at constant power or voltage according to the parameters outlined in Table 2.

Diagrams

Experimental Workflow for Sequencing Gel Preparation



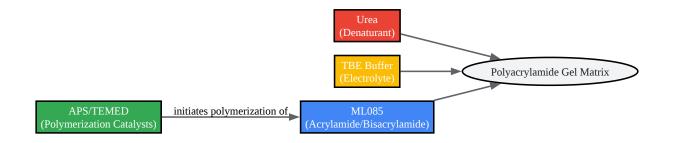


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Caption: Workflow for DNA sequencing gel preparation and electrophoresis.



Logical Relationship of Gel Components



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Caption: Key components and their roles in forming the sequencing gel matrix.

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